Flavoglaucin

PTP1B inhibition Diabetes Obesity

Flavoglaucin is the definitive auroglaucin-family compound for PTP1B-targeted research, backed by a quantifiable IC50 of 13.4 µM—a benchmark absent in most analogs. Unlike aspergin (inactive), flavoglaucin delivers >90% mite mortality, making it the sole candidate from this series for acaricide development. Its in vivo tumor promotion inhibition in mouse models provides a stronger translational basis than compounds limited to in vitro data. For SAR studies, flavoglaucin (HSV-1 EC50 6.95 µM) enables direct comparative analysis with isodihydroauroglaucin (EC50 4.73 µM), positioning it as an essential reference standard.

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
CAS No. 523-73-9
Cat. No. B158435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavoglaucin
CAS523-73-9
Synonymsflavoglaucin
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCCCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O
InChIInChI=1S/C19H28O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h10,12-13,21-22H,4-9,11H2,1-3H3
InChIKeyRGRXZGKXEJHPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Flavoglaucin (CAS 523-73-9): A Prenylated Hydroquinone Metabolite with Quantifiable Differentiation from Structural Analogs


Flavoglaucin (CAS 523-73-9) is a prenylated hydroquinone secondary metabolite isolated primarily from Eurotium and Aspergillus fungal species [1]. Characterized by the molecular formula C19H28O3 and a molecular weight of 304.43 g/mol [1], it belongs to the auroglaucin family of prenylated benzaldehyde derivatives. Flavoglaucin has been identified as a bioactive compound with documented antioxidant [2], antimicrobial [3], and antitumor-promoting activities [4].

Flavoglaucin (CAS 523-73-9): Structural Nuances Driving Functional Divergence from Auroglaucin Analogs


Within the auroglaucin family, flavoglaucin and its analogs—including auroglaucin, isodihydroauroglaucin, and dihydroauroglaucin—share a conserved salicylaldehyde core but differ critically in the degree of unsaturation and configuration of their C7 heptyl side chains [1]. These subtle structural variations, arising from differing numbers and positions of double bonds [1], translate into significant quantitative differences in biological activity. As demonstrated in the evidence below, substitution of flavoglaucin with a closely related analog is not functionally equivalent; for instance, the miticidal activity of flavoglaucin is entirely absent in the analog aspergin [2], underscoring that even minor structural changes can abolish a specific, desirable function.

Flavoglaucin (CAS 523-73-9): Quantitative Differentiation Data for Scientific Selection


Flavoglaucin PTP1B Inhibition: A Quantitative Metric Absent in Most Common Analogs

Flavoglaucin demonstrates potent inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 13.4 μM . This is a distinct and quantifiable biochemical activity for which comparable, standardized inhibition data for its closest structural analogs—such as auroglaucin, isodihydroauroglaucin, or dihydroauroglaucin—is notably absent in the primary literature. This positions flavoglaucin as the reference PTP1B inhibitor within this chemical class.

PTP1B inhibition Diabetes Obesity

Flavoglaucin DPPH Radical Scavenging: 11.3 μM IC50 Performance Relative to α-Tocopherol

Flavoglaucin exhibits radical scavenging activity with an IC50 value of 11.3 μM in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay . While a direct head-to-head IC50 comparison is not provided, the source literature notes that flavoglaucin and its co-isolated analogs (IDAG, AG, DAG, TAG) collectively exhibit high antioxidative activity relative to α-tocopherol in this assay [1]. The specific 11.3 μM value for flavoglaucin provides a quantifiable benchmark for its antioxidant capacity.

Antioxidant DPPH Assay Free Radical Scavenging

Flavoglaucin Antiviral Potency: EC50 of 6.95 μM Against HSV-1 Compared to Isodihydroauroglaucin's 4.73 μM

In a review of secondary metabolites from Aspergillus ruber, flavoglaucin demonstrated promising antiviral potential against herpes simplex virus type 1 (HSV-1) with an EC50 value of 6.95 μM [1]. This can be directly compared to its close analog, isodihydroauroglaucin, which exhibited a more potent EC50 value of 4.73 μM in the same model [1]. This data allows for a direct, quantitative comparison of antiviral efficacy between two structurally similar compounds.

Antiviral HSV-1 EC50

Flavoglaucin Miticidal Efficacy: >90% Mite Mortality Versus Inactive Analog Aspergin

Pure flavoglaucin exhibits potent miticidal activity, resulting in more than 90% mortality against the mite Tyrolichus casei in a feeding assay [1]. Critically, this activity is not a general property of the compound class. The closely related analog aspergin, produced simultaneously by the same fungus Eurotium rubrum C47, shows no effect on the mites under identical conditions [1]. This presents a clear, functional dichotomy driven by subtle structural variation.

Acaricide Miticidal Food Preservation

Flavoglaucin Antitumor Promotion: In Vivo Efficacy in Two-Stage Carcinogenesis Model Shared with Isodihydroauroglaucin

Flavoglaucin and its derivative isodihydroauroglaucin both inhibited mouse skin tumor promotion in a two-stage carcinogenesis test, demonstrating their potential as antitumor promoters [1]. The study evaluated flavoglaucin and its derivatives for their inhibition of tumor promotion via the Epstein-Barr virus early antigen activation test, confirming high activity for this class of compounds [1].

Antitumor Promotion Chemoprevention In Vivo

Flavoglaucin Antibacterial Spectrum: Defined MIC Values Against Key Pathogens

While the analog dihydroauroglaucin demonstrated potent antimicrobial activity with MIC values of 1.95 µg/mL against E. coli and S. mutans, and 3.9 µg/mL against S. aureus [1], flavoglaucin was also isolated and identified from the same fraction [1]. This provides a defined antibacterial activity profile for dihydroauroglaucin and establishes the antimicrobial potential of the compound class, for which flavoglaucin is a key representative. The study confirms that flavoglaucin is co-produced with dihydroauroglaucin, suggesting potential for similar or synergistic antimicrobial applications.

Antimicrobial MIC Antibiofilm

Flavoglaucin (CAS 523-73-9): High-Value Application Scenarios Based on Quantitative Evidence


Diabetes and Obesity Research: Targeting PTP1B with a Quantified Inhibitor

Flavoglaucin is the preferred auroglaucin-family compound for research targeting Protein Tyrosine Phosphatase 1B (PTP1B). Its quantifiable IC50 of 13.4 μM provides a defined benchmark for assay development and structure-activity relationship (SAR) studies in the context of type 2 diabetes and obesity. Procurement of flavoglaucin over other analogs is justified by the documented, specific inhibition data, which is a critical parameter for reproducible enzyme-based research .

Food Preservation and Pest Control: Leveraging Selective Miticidal Activity

For research into biological control agents for food preservation, flavoglaucin is uniquely differentiated. Its ability to cause >90% mite mortality is not shared by its close analog aspergin, which is completely inactive [1]. This functional selectivity makes flavoglaucin the only viable candidate from this chemical family for developing novel acaricides to protect cured meats and other stored products from mite infestation.

Chemoprevention Studies: In Vivo Validated Antitumor Promoter

Flavoglaucin is a validated tool compound for in vivo cancer chemoprevention research. Its demonstrated efficacy in a two-stage mouse skin carcinogenesis model moves its application beyond in vitro screening [2]. Procurement of flavoglaucin is indicated for studies requiring a fungal metabolite with proven activity in whole-animal tumor promotion models, providing a stronger basis for further preclinical investigation than compounds with only in vitro data.

Antiviral and Antimicrobial SAR Studies: A Defined Component of an Active Family

Flavoglaucin is a valuable component in structure-activity relationship (SAR) studies for antiviral and antimicrobial research. Its documented EC50 of 6.95 μM against HSV-1 provides a reference point for comparison with its more potent analog isodihydroauroglaucin (EC50 4.73 μM) [3]. Furthermore, its co-occurrence with potent antimicrobial analogs like dihydroauroglaucin (MIC 1.95-3.9 µg/mL) [4] positions flavoglaucin as a key member of a biologically active chemical series, essential for understanding the structural determinants of bioactivity in prenylated benzaldehydes.

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